molecular formula C8H8ClN3 B2637606 4-Chloro-6-methyl-1H-indazol-3-amine CAS No. 1388047-49-1

4-Chloro-6-methyl-1H-indazol-3-amine

Cat. No.: B2637606
CAS No.: 1388047-49-1
M. Wt: 181.62
InChI Key: VFBSZLYFVYFDOW-UHFFFAOYSA-N
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Description

“4-Chloro-6-methyl-1H-indazol-3-amine” is a chemical compound with the linear formula C8H8ClN3 . It has a molecular weight of 167.6 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H8ClN3 . The InChI code for this compound is 1S/C7H6ClN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a melting point range of 159 - 162 degrees Celsius .

Scientific Research Applications

Synthesis and Antitumor Activities

4-Chloro-6-methyl-1H-indazol-3-amine has been utilized in the synthesis of antitumor agents. Specifically, its derivatives, when synthesized with arylamine, have demonstrated notable antitumor activities. The synthesis involves a series of chemical reactions starting from 3-methyl-6-nitro-1H-indazole and has been characterized by various spectroscopic methods (Chu De-qing, 2011).

Antimicrobial and Antitumor Properties

Another derivative of This compound synthesized with arylamine exhibited distinct inhibitory capacity against the proliferation of specific cancer cell lines, showcasing its potential in cancer treatment. This synthesis involved a condensation reaction and the structure of the compound was well-defined by its crystal structure (X. Ji et al., 2018).

Antimicrobial Activities

Furthermore, the compound has been a key precursor in the synthesis of a variety of antimicrobial agents. Novel derivatives, synthesized from reactions involving primary amines, have been screened for their antimicrobial activities, and several demonstrated good or moderate effectiveness against tested microorganisms (H. Bektaş et al., 2007).

Synthesis of Fused Tetracyclic Heterocycles

Additionally, this compound has been instrumental in the combinatorial synthesis of fused tetracyclic heterocycles, a significant area in medicinal chemistry. The process involves a three-component reaction yielding high yields of heterocycles, demonstrating the compound's versatility in synthesizing complex organic structures (C. Li et al., 2013).

Safety and Hazards

The safety information available indicates that “4-Chloro-6-methyl-1H-indazol-3-amine” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “4-Chloro-6-methyl-1H-indazol-3-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of new synthetic methods could also be a focus .

Properties

IUPAC Name

4-chloro-6-methyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBSZLYFVYFDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)C(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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